3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPQBFQQXCWAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction: Triazolo[1,5-a]quinazoline Formation
The triazolo[1,5-a]quinazoline core is typically synthesized via cyclocondensation strategies involving anthranilic acid derivatives and hydrazine precursors. A widely adopted route begins with the conversion of anthranilic acid (1 ) to quinazoline-2,4(1H,3H)-dione (2 ) through treatment with potassium cyanate under acidic conditions. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2,4-dichloroquinazoline (3 ), a critical intermediate for further functionalization.
Regioselective amination at the C4-position is achieved by reacting 3 with hydrazine hydrate, producing 2-chloroquinazolin-4-ylhydrazine (4 ). Cyclization of 4 under thermal or acidic conditions (e.g., acetic anhydride) forms the triazolo[1,5-a]quinazoline scaffold (5 ). For instance, refluxing 4 in acetic anhydride for 3–4 hours affords 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one, demonstrating the feasibility of this approach for analogous structures.
Key Reaction Parameters :
- Chlorination of 2 requires POCl₃ in the presence of N,N-dimethylaniline to suppress side reactions.
- Hydrazine treatment must occur at 0–5°C to prevent over-amination.
N-Pentylamine Functionalization at Position 5
The N-pentylamine side chain is introduced via nucleophilic displacement of a chloro or sulfonyl group at position 5. Using 2,4-dichloroquinazoline (3 ) as a precursor, selective amination at C4 with hydrazine preserves the C2 chloride for subsequent substitution. However, in the target compound, the pentylamine group resides at C5, necessitating a divergent strategy.
One effective method involves converting the C5 carbonyl group of the triazoloquinazoline core to a chlorides using oxalyl chloride or POCl₃. For example, refluxing 5 with oxalyl chloride in 1,1,2-trichloroethane produces 5-chloro-triazoloquinazoline (9 ), which reacts with pentylamine in the presence of a base (e.g., triethylamine) to yield the N-pentylamine derivative (10 ).
Optimization Considerations :
- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane enhances nucleophilicity of pentylamine.
- Temperature : Reactions conducted at 60–80°C improve substitution rates without decomposition.
Integrated Synthetic Pathway
Combining these steps, the synthesis of 3-(3-bromophenyl)-N-pentyl-triazolo[1,5-a]quinazolin-5-amine proceeds as follows:
Quinazoline Core Formation :
Triazole Annulation :
C5 Amination :
Reaction Table :
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Competing cyclization pathways may yield [1,5-a] vs. [4,3-c] isomers. Employing sterically hindered bases (e.g., DIPEA) during hydrazination favors the desired [1,5-a] isomer.
- Bromine Stability : Harsh chlorination conditions (POCl₃, high temps) may cleave the C-Br bond. Substituting POCl₃ with PCl₅ at lower temps (80°C) preserves the bromophenyl group.
- Amination Efficiency : Low nucleophilicity of pentylamine can be addressed using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of triazole compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine into electronic materials could enhance device performance due to its favorable charge transport characteristics .
2.2 Coatings and Polymers
Due to their chemical stability and resistance to degradation, triazole derivatives are being explored as additives in coatings and polymers. The incorporation of such compounds can improve the mechanical properties and durability of materials used in various industrial applications.
Agricultural Science Applications
3.1 Pesticidal Activity
Research into the pesticidal properties of triazole compounds indicates potential for use as fungicides or herbicides. The structural features of this compound may allow it to interact with specific biological pathways in pests or pathogens, providing a novel approach to crop protection strategies.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on AXL Inhibition | Demonstrated that triazolo compounds inhibit AXL activity in cancer cells | Supports potential anticancer applications |
| Antimicrobial Activity Assessment | Identified antimicrobial effects in related triazole derivatives | Suggests possible use against bacterial infections |
| Neuroprotection Research | Found neuroprotective effects in similar structures | Indicates future research directions for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Triazoloquinazoline Core
Key Compounds :
- : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Substituents: 3-methylphenyl (electron-neutral), phenethyl side chain with 3,4-dimethoxy groups (electron-donating). Molecular Weight: 439.52 g/mol.
- : 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine Substituents: 3-bromophenyl (electron-withdrawing), butyl-methylamine chain. Comparison: Shorter alkyl chain (butyl vs.
Structural Insights :
Comparison with Sulfonyl-Containing Analogues
Key Compounds :
Data Tables
Table 1. Structural and Molecular Comparison
Biological Activity
3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound belonging to the triazoloquinazoline family. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. The unique structure incorporates a triazole ring fused with a quinazoline moiety, which is known to influence its biological properties.
Chemical Structure and Properties
- Chemical Formula : C20H20BrN5
- Molecular Weight : 410.3 g/mol
- CAS Number : 866870-56-6
The presence of the bromophenyl group enhances the compound's electronic properties, while the pentyl group contributes to its lipophilicity, potentially improving bioavailability and interactions with biological membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has shown potent activity against:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus epidermidis
These findings suggest that the compound may interfere with bacterial cell functions, possibly affecting cell signaling pathways and gene expression .
The molecular mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Binding interactions with biomolecules.
- Inhibition or activation of specific enzymes.
- Alterations in gene expression patterns.
These mechanisms are crucial for understanding how the compound can be utilized in therapeutic contexts .
Synthesis and Evaluation
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Quinazoline Moiety Formation : Cyclization reactions involving anthranilic acid derivatives.
- Pentyl Group Introduction : Via nucleophilic substitution reactions using pentyl halides .
Comparative Analysis
In comparison to similar compounds such as:
- 3-(3-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(4-fluorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
The bromophenyl group in this compound enhances its biological activity due to distinct electronic properties compared to analogs. The lipophilicity contributed by the pentyl group is also significant for its pharmacokinetic profile .
Summary Table of Biological Activities
| Activity Type | Target Organisms | Observations |
|---|---|---|
| Antimicrobial | E. coli | Potent activity observed |
| P. aeruginosa | Significant inhibition noted | |
| S. epidermidis | Effective against resistant strains |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of halogenated quinazoline precursors with triazole-forming reagents. Key steps include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Cu(I) for azide-alkyne cycloaddition). Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (gradient elution with EtOAc/light petroleum) to achieve yields >35% .
Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic spectral features should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the triazole and quinazoline core. Key signatures include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pentyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups).
- ¹³C NMR : Triazole carbons (δ 140–150 ppm), bromophenyl C-Br (δ 120–125 ppm).
Mass spectrometry (LC-MS) confirms molecular weight (e.g., [M+H]+ ion), while IR identifies N-H stretches (3200–3400 cm⁻¹) .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture-sensitive conditions by using anhydrous solvents during synthesis. Regularly monitor purity via HPLC (>95%) and TLC (Rf consistency) .
Advanced Research Questions
Q. How can structural discrepancies in triazoloquinazoline derivatives be resolved when X-ray crystallography data conflicts with spectroscopic results?
- Methodological Answer : Perform dynamic NMR experiments to assess tautomerism or conformational flexibility. Cross-validate with computational methods (DFT calculations for optimized geometry) and compare with crystallographic data from analogous compounds (e.g., planar triazole rings with dihedral angles <5° relative to quinazoline) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of substituents on the triazoloquinazoline core?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., bromophenyl → fluorophenyl, pentyl → hexyl) and evaluate biological activity in dose-response assays (IC₅₀ values). Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity trends .
Q. How can contradictory biological activity data across cell-based assays be reconciled?
- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, passage number, serum concentration). Validate target engagement via competitive binding assays (e.g., SPR or ITC) and confirm cellular permeability using LC-MS/MS quantification of intracellular compound levels .
Q. What computational approaches predict the binding mode of this compound with kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of kinases (e.g., EGFR or Aurora A). Validate with MD simulations (50 ns trajectories) to assess binding stability. Prioritize targets with conserved ATP-binding pockets, as triazoloquinazolines often act as kinase inhibitors .
Q. How do electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Compare Suzuki-Miyaura coupling efficiency with phenylboronic acids using Pd catalysts. The bromine substituent’s electron-withdrawing nature enhances oxidative addition but may reduce nucleophilic attack. Monitor reaction progress via ¹⁹F NMR (if fluorinated partners are used) and optimize ligand selection (e.g., SPhos vs. XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
